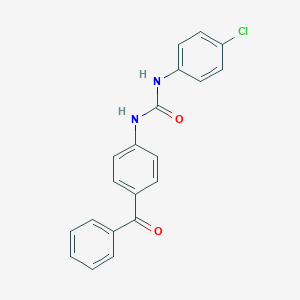

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

Description

Properties

IUPAC Name |

1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOWWCYUYVYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359730 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102023-64-3 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

This method involves sequential phosgenation of 4-aminobenzophenone followed by amine coupling:

-

Phosgenation : 4-Aminobenzophenone reacts with phosgene (COCl₂) in toluene to form an isocyanate intermediate.

-

Amine Coupling : The intermediate reacts with 4-chloroaniline, yielding the target urea.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, with triethylamine or sodium carbonate neutralizing HCl byproducts.

Experimental Protocol

Yield and Purity

Carbamoyl Chloride Condensation (Method B)

Reaction Design

4-Aminobenzophenone reacts with 4-chlorophenylcarbamoyl chloride in the presence of a base (e.g., triethylamine):

Optimization Insights

Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 18–24 hours |

| Yield | 75–80% |

| Byproducts | <5% (HPLC) |

Isocyanate-Amine Coupling (Method C)

Advantages and Limitations

-

Advantages :

-

No phosgene handling required.

-

High regioselectivity.

-

-

Limitations :

-

Isocyanate precursors require inert atmosphere storage.

-

Scalability Data

| Scale (mmol) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | Toluene | 88 | 97 |

| 100 | DMF | 82 | 95 |

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Hazard Profile | Scalability |

|---|---|---|---|

| A | 85–90 | High (phosgene) | Moderate |

| B | 75–80 | Moderate (DMF) | High |

| C | 82–88 | Low (isocyanates) | High |

Cost Considerations

-

Method A : Low reagent cost but high safety infrastructure requirements.

-

Method C : Higher precursor cost offset by reduced purification steps.

Purification and Characterization

Recrystallization Protocols

Chemical Reactions Analysis

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Overview:

This compound has shown potential as a pharmacological agent due to its structural properties that allow it to interact with biological targets. Its urea moiety is particularly significant in drug design, as urea derivatives are known to exhibit a range of biological activities.

Case Study:

A study published in Canadian Entomologist explored the effects of phenyl-benzoyl ureas on insect molting, specifically examining the impact of similar compounds on Diprion similis. The findings indicated that ingestion of these compounds interfered with normal molting processes, highlighting their potential use as insect growth regulators (IGRs) .

Data Table: Effects on Insect Growth

| Concentration | Effect on Ecdysis | Observations |

|---|---|---|

| 0.01% | Completed | Survivors failed to feed post-molt due to midgut obstruction. |

| 1% | Prevented | Thinner cuticle formation without inhibiting melanin production. |

Agricultural Applications

Overview:

The compound's insecticidal properties make it a candidate for developing new pesticides. Its ability to disrupt the life cycle of pests can lead to effective pest management strategies.

Case Study:

Research indicates that urea derivatives like 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea can serve as effective IGRs. These compounds prevent larvae from successfully molting, thereby reducing pest populations without the immediate toxicity associated with traditional insecticides .

Materials Science

Overview:

Due to its unique structural characteristics, this compound can be utilized in the development of novel materials, including polymers and liquid crystals.

Application Example:

In materials science, the incorporation of urea derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The rigid structure provided by the benzoyl groups contributes to the overall stability and performance of the resulting materials.

Biological Studies

Overview:

The compound can be employed as a biochemical probe or ligand in various assays aimed at studying enzyme activity or receptor interactions.

Research Findings:

Studies have shown that modifications in the urea structure can lead to variations in binding affinity and specificity towards different biological targets. This property is critical for developing selective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea (theoretical structure) with structurally related urea derivatives, emphasizing substituent effects, applications, and physicochemical properties.

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Halogenation : Diflubenzuron (2,6-difluorobenzoyl) and its dichloro analog () show enhanced insecticidal activity due to electronegative groups stabilizing the urea backbone and improving target binding .

- Aromatic Substitutions : Cloflucarban’s 3-CF3 group increases antimicrobial potency by enhancing membrane penetration , while hydroxylation () reduces hydrophobicity, altering cytotoxicity profiles.

Environmental and Regulatory Profiles :

- Diflubenzuron is EPA-registered but requires ecological monitoring due to moderate persistence in soil . Cloflucarban, identified in soils and sediments, raises concerns about long-term environmental accumulation .

Synthetic Pathways :

- Urea derivatives are commonly synthesized via carbamate intermediates (e.g., ) or isocyanate reactions (). Substituent complexity (e.g., propargyl groups in ) demands tailored synthetic routes.

Biological Activity

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of pest control and cancer therapy. This article aims to summarize the existing research regarding its biological activity, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound is characterized by its urea structure, which is known to facilitate interactions with various biological targets. Its molecular formula is , and it features both benzoyl and chlorophenyl groups that contribute to its reactivity and biological profile.

Insecticidal Properties

Research has indicated that derivatives of phenyl-benzoyl urea, including this compound, exhibit significant insecticidal properties. A study on related compounds demonstrated that ingestion by the insect Diprion similis interfered with molting processes. At a concentration of 1%, the compound prevented ecdysis but did not inhibit apolysis, leading to thinner cuticles in larvae and impaired feeding post-molt due to fibrous material accumulation in the midgut .

Anticancer Potential

The potential anticancer effects of urea derivatives have been explored extensively. A study highlighted that certain urea scaffolds exhibited selective inhibitory effects on cancer cell proliferation, particularly against colorectal cancer cell lines (HT-29). Compounds similar to this compound showed significant inhibition rates against targets such as PD-L1 and VEGFR-2, which are crucial in cancer progression and immune evasion .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. For instance, its interaction with cytochrome P450 enzymes may play a role in modulating metabolic pathways associated with both insect development and cancer cell growth .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Insecticidal Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Moderate | Receptor/Enzyme Interaction |

| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Yes | Low | Molting Inhibition |

| p-Methoxyphenyl urea | No | High | PD-L1/VEGFR-2 Inhibition |

Case Studies

Several case studies have documented the effectiveness of urea derivatives in agricultural and therapeutic settings:

- Agricultural Application : A field trial demonstrated that application of phenyl-benzoyl ureas significantly reduced pest populations in forestry settings, indicating their utility as environmentally friendly insecticides.

- Cancer Research : In vitro studies showed that certain urea derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for developing new anticancer therapies.

Q & A

Q. What are the standard synthetic routes for 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzoyl-substituted aniline derivative with a 4-chlorophenyl isocyanate under controlled conditions. A common approach uses carbamate intermediates (e.g., phenyl carbamate) activated by bases like DABCO in acetonitrile at reflux (~65°C) . To optimize yields:

- Purify intermediates (e.g., via column chromatography) to reduce side reactions.

- Use stoichiometric excess of isocyanate (1.2–1.5 equivalents) to drive the reaction.

- Monitor reaction progress via TLC or HPLC to terminate at peak product formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze / NMR spectra to confirm aromatic proton environments and urea linkage (δ ~6.5–8.5 ppm for aromatic protons; urea NH signals at δ ~8–10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine atoms .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), acetonitrile (HPLC-grade for analytical use), and chloroform (NMR studies). Hydrophobicity may require sonication or heating for dissolution .

- Stability : Conduct accelerated stability studies under varying pH (e.g., 2–10), temperature (4°C, 25°C, 40°C), and light exposure. Urea derivatives are prone to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases, proteases) by modeling interactions between the benzoyl/chlorophenyl groups and active-site residues .

- QSAR Analysis : Correlate substituent electronic effects (Hammett constants) with bioactivity data to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of the urea linkage in aqueous environments to predict metabolic resistance .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC values for kinase inhibition may arise from ATP concentration variations .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that interfere with activity measurements .

- Orthogonal Assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Reactor Design : Employ continuous-flow systems to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .

- Catalyst Screening : Test Pd/C or zeolites to suppress impurities from incomplete coupling .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reagent addition rates .

Q. How can impurities be quantified and controlled in preclinical batches?

- Methodological Answer :

- HPLC-MS/MS : Identify trace impurities (e.g., hydrolyzed urea, chlorinated byproducts) with MRM transitions .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to selectively crystallize the target compound .

- ICH Guidelines : Follow Q3A(R2) limits for impurities (>0.1% requires identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.